molecular formula C17H19ClN6O2S B11258874 2-[(6-tert-butyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide

2-[(6-tert-butyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide

Cat. No.: B11258874
M. Wt: 406.9 g/mol
InChI Key: GGUTYMAZLQCXLK-UHFFFAOYSA-N
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Description

2-({6-TERT-BUTYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-(3-CHLORO-2-METHYLPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of triazolotriazine derivatives

Properties

Molecular Formula

C17H19ClN6O2S

Molecular Weight

406.9 g/mol

IUPAC Name

2-[(6-tert-butyl-7-oxo-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide

InChI

InChI=1S/C17H19ClN6O2S/c1-9-10(18)6-5-7-11(9)19-12(25)8-27-16-22-21-15-20-14(26)13(17(2,3)4)23-24(15)16/h5-7H,8H2,1-4H3,(H,19,25)(H,20,21,26)

InChI Key

GGUTYMAZLQCXLK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C3N2N=C(C(=O)N3)C(C)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of 2-({6-TERT-BUTYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-(3-CHLORO-2-METHYLPHENYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the triazolotriazine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the tert-butyl group: This step involves the alkylation of the triazolotriazine core with tert-butyl halides.

    Attachment of the sulfanyl group: This can be done through nucleophilic substitution reactions.

    Coupling with the acetamide moiety: This final step involves the reaction of the intermediate with 3-chloro-2-methylphenyl acetamide under suitable conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

2-({6-TERT-BUTYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-(3-CHLORO-2-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction pathway and conditions used.

Scientific Research Applications

2-({6-TERT-BUTYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-(3-CHLORO-2-METHYLPHENYL)ACETAMIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.

    Agriculture: It can be used as a pesticide or herbicide due to its ability to inhibit specific biological pathways in pests or weeds.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-({6-TERT-BUTYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-(3-CHLORO-2-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

2-({6-TERT-BUTYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-(3-CHLORO-2-METHYLPHENYL)ACETAMIDE can be compared with other similar compounds, such as:

    Triazolopyrimidine derivatives: These compounds share a similar core structure and may have comparable biological activities.

    Triazolopyridazine derivatives: These compounds also have a triazole ring fused with another heterocycle and may exhibit similar properties.

The uniqueness of 2-({6-TERT-BUTYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-(3-CHLORO-2-METHYLPHENYL)ACETAMIDE lies in its specific substitution pattern and the presence of the tert-butyl and sulfanyl groups, which can influence its reactivity and biological activity.

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